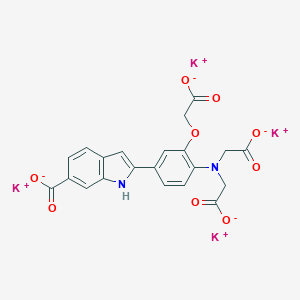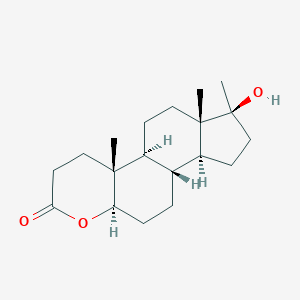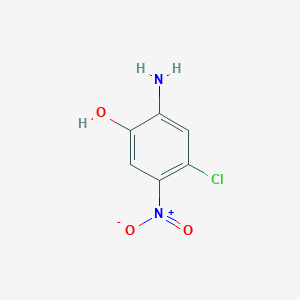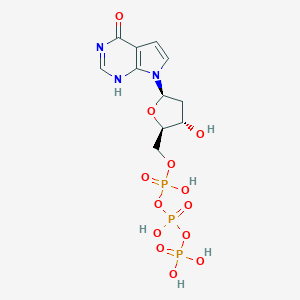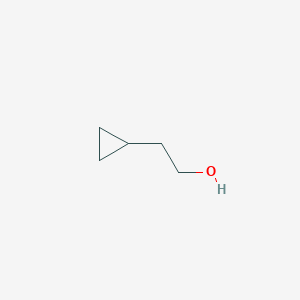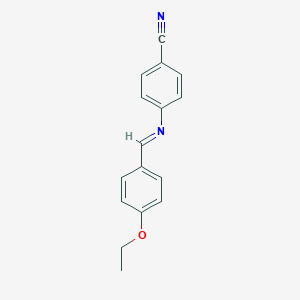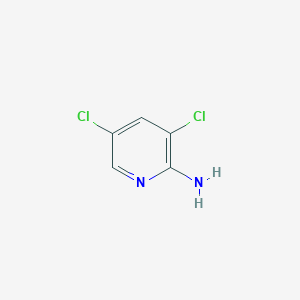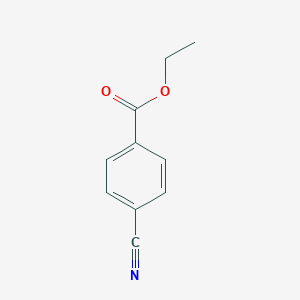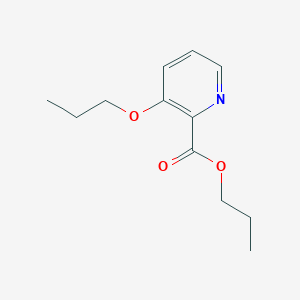
Propyl 3-Propoxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 3-Propoxypyridine-2-carboxylate is a compound that can be inferred to have a pyridine ring substituted with a propoxy group at the third position and a carboxylate group at the second position. This structure is related to pyridine carboxylic acids, which are known to react with various reagents and can form coordination compounds with metals .
Synthesis Analysis
The synthesis of compounds related to Propyl 3-Propoxypyridine-2-carboxylate can involve the use of propargylic carboxylates as substrates in gold-catalyzed reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes has been developed using propargylic carboxylates containing halogenated alkynes, which is highly diastereoselective . Although not directly synthesizing the compound , this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Propyl 3-Propoxypyridine-2-carboxylate would likely resemble that of other pyridine carboxylates, which have been shown to coordinate with metals in various ways. For example, pyridine-2-carboxylate ligands can chelate to metal centers, as seen in the reactions with the dirhenium(II) complex, leading to unsymmetrical substitution products . The structure of related compounds, such as 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, shows intramolecular hydrogen bonding and a dihedral angle between the pyridine ring and the carboxy group, which could be similar in Propyl 3-Propoxypyridine-2-carboxylate .
Chemical Reactions Analysis
Pyridine carboxylates can participate in various chemical reactions. For instance, they can undergo esterification, as seen in the reaction of pyridine-2-carboxylic acids with the dirhenium(II) complex in refluxing ethanol . Additionally, the related compound propane-1,3-diyl bis(pyridine-4-carboxylate) has a conformation that allows for weak hydrogen bonding, which could influence the reactivity of Propyl 3-Propoxypyridine-2-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of Propyl 3-Propoxypyridine-2-carboxylate can be deduced from similar compounds. For example, the photoluminescence sensing of nitroaromatic compounds by coordination polymers constructed from carboxylate linkers and pyridyl co-linkers suggests that Propyl 3-Propoxypyridine-2-carboxylate may also have luminescent properties . The hydrolytic synthesis of lanthanide(III) complexes with pyridine-2,6-dicarboxylic acid indicates that related pyridine carboxylates can form stable complexes with lanthanide ions, which could be relevant for the physical properties of Propyl 3-Propoxypyridine-2-carboxylate .
科学的研究の応用
Spectroscopic Study of Carboxylic Acids
A review highlighted the impact of metals on the electronic systems of biologically significant molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. This study utilized spectroscopic techniques to understand how metals influence these molecules, which is crucial for predicting their reactivity and stability in biological systems (Lewandowski, Kalinowska, & Lewandowska, 2005).
Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of biocatalysts by carboxylic acids revealed their impact on engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. This review discusses the mechanisms of microbial inhibition by carboxylic acids, highlighting the importance of understanding these effects for metabolic engineering (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
A review focused on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, addressing the challenges in recovering carboxylic acids for bio-based plastics production. It emphasizes the need for efficient solvents and regeneration strategies to improve the economic feasibility of these processes (Sprakel & Schuur, 2019).
Antioxidant and Anti-inflammatory Agents
A study on the synthesis and pharmacological evaluation of benzofused thiazole derivatives investigated their potential as antioxidant and anti-inflammatory agents. This research highlights the importance of designing novel therapeutic agents based on carboxylic acid derivatives for treating inflammation and oxidative stress (Raut et al., 2020).
特性
IUPAC Name |
propyl 3-propoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-8-15-10-6-5-7-13-11(10)12(14)16-9-4-2/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUCGLNLZXLQTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)C(=O)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599581 |
Source


|
| Record name | Propyl 3-propoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-Propoxypyridine-2-carboxylate | |
CAS RN |
134319-22-5 |
Source


|
| Record name | Propyl 3-propoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
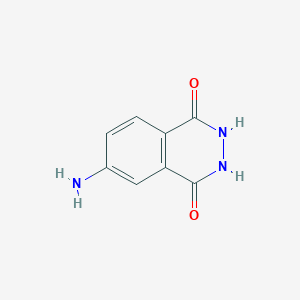
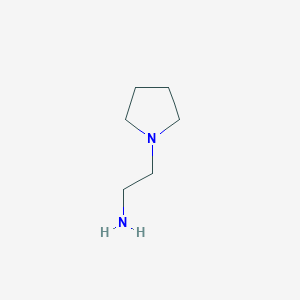
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
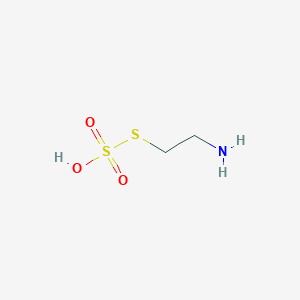
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
